molecular formula C19H15ClFN3O3S B14988318 5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B14988318
M. Wt: 419.9 g/mol
InChI Key: USHNHUPMZWCMSG-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Substitution Reactions: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides (e.g., NaCl, NaBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Industry: It is explored for its potential use in industrial processes, such as catalysis or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(2-fluorophenyl)methylsulfonyl]-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide
  • 2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid

Uniqueness

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClFN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O3S/c1-12-6-2-5-9-16(12)23-18(25)17-14(20)10-22-19(24-17)28(26,27)11-13-7-3-4-8-15(13)21/h2-10H,11H2,1H3,(H,23,25)

InChI Key

USHNHUPMZWCMSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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